3,4-Methylenedioxy PV8 (hydrochloride)

Forensic Toxicology Analytical Chemistry Method Validation

Select 3,4-Methylenedioxy PV8 (hydrochloride) for your forensic toxicology, analytical method development, and structure-activity relationship (SAR) research. This ≥98% pure reference standard is the heptyl homolog of MDPV, featuring a unique combination of an extended α-alkyl chain and a 3,4-methylenedioxy group. It is essential for differentiating DAT/NET/SERT inhibition profiles from shorter-chain analogues like α-PVP and MDPHP, and for interpreting fatal intoxications (documented blood concentration range: 0.07–0.26 µg/mL).

Molecular Formula C18H26ClNO3
Molecular Weight 339.9 g/mol
CAS No. 24646-39-7
Cat. No. B593204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Methylenedioxy PV8 (hydrochloride)
CAS24646-39-7
SynonymsMDPV two carbon homolog; Methylenedioxy Pyrovalerone two carbon homolog
Molecular FormulaC18H26ClNO3
Molecular Weight339.9 g/mol
Structural Identifiers
SMILESCCCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl
InChIInChI=1S/C18H25NO3.ClH/c1-2-3-4-7-15(19-10-5-6-11-19)18(20)14-8-9-16-17(12-14)22-13-21-16;/h8-9,12,15H,2-7,10-11,13H2,1H3;1H
InChIKeyYCPDCJHJHGDHPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Methylenedioxy PV8 (hydrochloride) CAS 24646-39-7: Procurement-Grade Analytical Reference Material Overview


3,4-Methylenedioxy PV8 (hydrochloride) is a pyrrolidine-containing synthetic cathinone (PSC) and substituted cathinone derivative, structurally categorized as a stimulant [1]. It is the heptyl homologue of the well-known designer drugs MDPV and MDPHP, featuring a 3,4-methylenedioxy moiety on the phenyl ring and a heptyl side chain at the alpha position [2]. The compound is supplied as an analytical reference material (purity ≥98%) for research and forensic applications, with the physiological and toxicological properties not yet fully characterized [1].

Why 3,4-Methylenedioxy PV8 (hydrochloride) Cannot Be Interchanged with Closely Related Pyrovalerone Analogs


Pyrovalerone cathinones exhibit distinct pharmacological profiles based on subtle structural variations. The extension of the alpha-alkyl chain length and the presence of the 3,4-methylenedioxy group directly modulate monoamine transporter inhibition potency and selectivity [1]. Therefore, compounds such as MDPV (pentyl chain), MDPHP (hexyl chain), and α-PVP (no methylenedioxy group) cannot be assumed to behave identically to 3,4-Methylenedioxy PV8 in transporter assays, cytotoxicity studies, or analytical detection methods. Quantitative differentiation, as outlined in Section 3, is essential for accurate experimental design and forensic interpretation.

Quantitative Differentiation Evidence for 3,4-Methylenedioxy PV8 (hydrochloride): Comparator-Based Performance Data


GC-MS Limit of Detection (LOD): 3,4-Methylenedioxy PV8 vs. 4-Fluoro-α-PHP

In a validated gas chromatography-mass spectrometry (GC-MS) method for the analysis of 'bath salts,' 3,4-Methylenedioxy PV8 demonstrated a significantly lower limit of detection (LOD) compared to 4-Fluoro-α-PHP, a related synthetic cathinone [1]. This indicates superior analytical sensitivity for 3,4-Methylenedioxy PV8 in both methanol and chloroform matrices.

Forensic Toxicology Analytical Chemistry Method Validation

Cytotoxicity and Psychostimulant Potency: 3,4-Methylenedioxy PV8 vs. α-PVP

A study examining the impact of α-aliphatic side-chain length on cytotoxicity found that longer-chain pyrovalerones, including PV8 and PV9, produce psychostimulant effects with significantly lower potency than α-PVP [1]. The cytotoxicity of PV8, like 3,4-MDPV, is linked to oxidative stress and apoptosis [1].

Cytotoxicity Neuropharmacology Toxicology

Monoamine Transporter Inhibition SAR: Alkyl Chain Length and Methylenedioxy Group Contributions

A comprehensive in vitro assessment of pyrovalerone cathinones at human DAT, NET, and SERT transporters established that extension of the alkyl chain enhances NET and DAT inhibition potency, while the presence of a 3,4-methylenedioxy moiety increases SERT inhibition potency [1]. 3,4-Methylenedioxy PV8 combines both structural features (heptyl chain and methylenedioxy group), differentiating its transporter inhibition profile from shorter-chain or non-methylenedioxy analogs.

Pharmacology Structure-Activity Relationship Monoamine Transporters

Fatal Intoxication Blood Concentrations: 3,4-Methylenedioxy PV8 vs. α-PVP

In two fatal poisoning cases, postmortem blood concentrations of PV8 (non-methylenedioxy form) ranged from 0.07 to 0.26 µg/mL (0.07–0.26 mg/L) [1]. For α-PVP, a larger forensic study reported a median femoral blood concentration of 0.18 mg/L (range 0.03–2.6 mg/L) in fatal poisonings [2].

Forensic Toxicology Postmortem Toxicology Fatal Poisoning

Optimal Research and Forensic Applications for 3,4-Methylenedioxy PV8 (hydrochloride) Based on Quantitative Differentiation Evidence


Forensic Method Development and Validation Requiring High Analytical Sensitivity

Given its 10-fold lower GC-MS LOD compared to 4-Fluoro-α-PHP, 3,4-Methylenedioxy PV8 serves as an ideal target analyte for developing and validating highly sensitive analytical methods for the detection of pyrrolidine-containing synthetic cathinones in biological matrices and seized materials [1].

Comparative Cytotoxicity and Neuropharmacology Studies of Pyrovalerone Cathinones

3,4-Methylenedioxy PV8 is a critical comparator in studies investigating the relationship between α-alkyl chain length and cytotoxic or psychostimulant potency. Its distinct profile relative to α-PVP makes it essential for elucidating structure-toxicity relationships [2].

Monoamine Transporter Structure-Activity Relationship (SAR) Investigations

As a compound that combines both an extended alkyl chain and a methylenedioxy group, 3,4-Methylenedioxy PV8 is uniquely suited for SAR studies designed to parse the individual and combined contributions of these structural features to DAT, NET, and SERT inhibition [3].

Postmortem Toxicology Reference and Forensic Casework Interpretation

With documented fatal blood concentration ranges (0.07–0.26 µg/mL), 3,4-Methylenedioxy PV8 provides a valuable reference for forensic toxicologists interpreting PV8-related fatalities and differentiating from α-PVP intoxication, where median concentrations are comparable [4].

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